5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide typically involves the chlorination of toluene derivatives followed by sulfonation and amination reactions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfuric acid or chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium hydroxide in water.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or sulfonamides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted toluene derivatives.
Scientific Research Applications
5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-4,6-dichloro-2-methylpyrimidine: Similar in structure but differs in the presence of a pyrimidine ring instead of a toluene ring.
4-Amino-3,5-dichloro-2-methylbenzenesulfonamide: Similar in structure but differs in the position of the amino and chloro groups.
Uniqueness
5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide is unique due to its specific substitution pattern on the toluene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
857003-78-2 |
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Molecular Formula |
C7H8Cl2N2O2S |
Molecular Weight |
255.12 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8Cl2N2O2S/c1-3-5(14(11,12)13)2-4(8)7(10)6(3)9/h2H,10H2,1H3,(H2,11,12,13) |
InChI Key |
HFNXLTMYKZDRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1S(=O)(=O)N)Cl)N)Cl |
Origin of Product |
United States |
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